

Application Note: H-VTCG-OH as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Val-Thr-Cys-Gly-OH	
Cat. No.:	B15131125	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-VTCG-OH, a tetrapeptide with the sequence Valine-Threonine-Cysteine-Glycine, serves as a valuable standard in mass spectrometry-based proteomics and related fields. Its defined chemical structure and molecular weight make it an ideal candidate for a variety of applications, including instrument calibration, performance validation, and as an internal standard for quantitative studies. This document provides detailed application notes and protocols for the effective use of H-VTCG-OH in mass spectrometry workflows.

Chemical Properties and Applications

The utility of H-VTCG-OH as a mass spectrometry standard is derived from its well-defined chemical and physical properties.

Properties:

Property	Value
Full Name	L-Valyl-L-threonyl-L-cysteinyl-glycine
Amino Acid Sequence	Val-Thr-Cys-Gly
Molecular Formula	C14H26N4O6S
Monoisotopic Mass	394.1573 Da
Average Mass	394.45 Da

Key Applications:

- Mass Spectrometer Calibration: The known monoisotopic mass of H-VTCG-OH allows for accurate calibration of mass spectrometers, ensuring precise mass measurements.
- System Suitability Testing: Regular analysis of H-VTCG-OH can be used to monitor the
 performance of a liquid chromatography-mass spectrometry (LC-MS) system, including
 sensitivity, peak resolution, and retention time stability.
- Internal Standard for Quantification: In targeted proteomics experiments, a stable isotopelabeled version of H-VTCG-OH can be used as an internal standard for the accurate quantification of the native peptide or proteins containing this sequence.
- Fragmentation Analysis: The predictable fragmentation pattern of H-VTCG-OH in tandem mass spectrometry (MS/MS) makes it a useful tool for optimizing fragmentation parameters and for training in spectral interpretation.

Experimental Protocols Preparation of H-VTCG-OH Stock Solution

Materials:

- · Lyophilized H-VTCG-OH peptide standard
- LC-MS grade water
- LC-MS grade acetonitrile (ACN)

- Formic acid (FA)
- · Microcentrifuge tubes
- · Pipettes and tips

Procedure:

- Allow the lyophilized H-VTCG-OH peptide to equilibrate to room temperature before opening the vial to prevent condensation.
- Reconstitute the peptide in a solvent appropriate for your application. A common starting point is to create a 1 mg/mL stock solution in LC-MS grade water with 0.1% formic acid.
- Gently vortex the vial to ensure the peptide is fully dissolved.
- Prepare working solutions by diluting the stock solution with an appropriate solvent, typically the initial mobile phase of your LC gradient (e.g., 95% water, 5% ACN, 0.1% FA).

LC-MS/MS Analysis of H-VTCG-OH

Instrumentation and Columns:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
- A reversed-phase C18 column is typically suitable for peptide separation.

LC Method:

Parameter	Recommended Setting
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5-40% B over 15 minutes
Flow Rate	300 μL/min
Column Temperature	40 °C
Injection Volume	5 μL

MS Method:

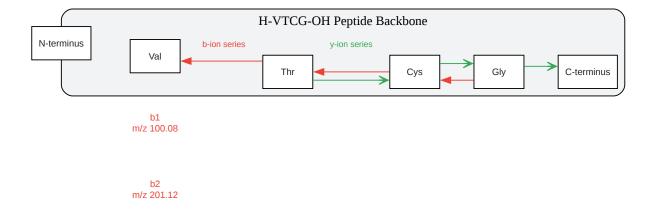
Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS1 Scan Range	m/z 100-1000
Precursor Ion (m/z)	395.16 (singly charged, [M+H]+)
Fragmentation Mode	Collision-Induced Dissociation (CID) or Higher- energy Collisional Dissociation (HCD)
Collision Energy	Optimize for your instrument; start with a normalized collision energy of 25-30.
MS2 Scan Range	m/z 50-450

Quantitative Data Summary

The theoretical fragmentation of the singly protonated precursor ion of H-VTCG-OH ([M+H]⁺ at m/z 395.16) is summarized below. The major expected fragment ions are b- and y-ions.

Fragment Ion	Sequence	m/z
bı	V	100.0762
b ₂	VT	201.1239
þз	VTC	304.1668
y1	G	58.0293
y ₂	CG	161.0722
уз	TCG	262.1200

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for the analysis of H-VTCG-OH.

y3 m/z 262.12

b3 m/z 304.17

y2 m/z 161.07

y1 m/z 58.03

Click to download full resolution via product page

Caption: Fragmentation diagram of H-VTCG-OH.

 To cite this document: BenchChem. [Application Note: H-VTCG-OH as a Mass Spectrometry Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15131125#using-h-vtcg-oh-as-a-standard-in-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com